Bienvenue dans la boutique en ligne BenchChem!

CGS 8216

Receptor Binding GABA-A Receptor Radioligand Binding

CGS 8216 is the definitive non-benzodiazepine antagonist for probing basal GABAergic tone. Unlike analogs CGS 9896 and CGS 9895, it exhibits a GABA-shift profile (affinity decreased by GABA) and acts as a non-competitive antagonist of diazepam, ensuring unambiguous data in radioligand binding, autoradiography, and behavioral studies. Specify a pure antagonist with verified subnanomolar Ki (0.3 nM).

Molecular Formula C16H11N3O
Molecular Weight 261.28 g/mol
CAS No. 77779-60-3
Cat. No. B1668552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGS 8216
CAS77779-60-3
Synonyms2-phenylpyrazolo(4,3-c)quinolin-3(5H)-one
CGS 8216
CGS-8216
Molecular FormulaC16H11N3O
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3
InChIInChI=1S/C16H11N3O/c20-16-13-10-17-14-9-5-4-8-12(14)15(13)18-19(16)11-6-2-1-3-7-11/h1-10,18H
InChIKeyXTYGFVVANLMBHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGS 8216 (CAS 77779-60-3): A Pyrazoloquinolinone Benzodiazepine Receptor Ligand with Partial Inverse Agonist Activity


CGS 8216 (2-phenylpyrazolo[4,3-c]quinolin-3(5H)-one) is a pyrazoloquinolinone derivative that functions as a mixed agonist/antagonist at the benzodiazepine receptor (BZR) with documented partial inverse agonist properties [1]. First characterized in 1982, this non-benzodiazepine ligand exhibits high-affinity binding to central benzodiazepine receptors and serves as a pharmacological tool for dissecting the functional spectrum of GABA-A receptor modulation, distinct from pure antagonists like flumazenil or classical agonists [2]. The compound is widely employed in preclinical research to probe anxiogenic, proconvulsant, and memory-enhancing mechanisms mediated by the benzodiazepine binding site.

Why CGS 8216 Cannot Be Substituted with Generic Benzodiazepine Receptor Antagonists or Inverse Agonists


Despite belonging to the broader class of benzodiazepine receptor ligands, CGS 8216 exhibits a unique profile that precludes simple substitution with other antagonists like flumazenil or inverse agonists such as FG 7142 and DMCM. Its functional efficacy diverges significantly across key parameters including receptor subtype selectivity (with preferential inhibition at α1β1γ2, α1β2γ2, α1β3γ2, and α3β1γ2 subunit combinations, p < 0.022) [1], metabolic fate (producing a distinct hydroxy metabolite CGS 11,361 with a metabolite/parent drug ratio 25-fold higher in humans than in rats) [2], and its partial inverse agonist activity profile (reversing loreclezole's anticonvulsant effect whereas flumazenil does not) [3]. These qualitative and quantitative differences underscore that CGS 8216 is not an interchangeable commodity chemical but a specific molecular probe with defined behavioral and biochemical signatures.

Quantitative Evidence for Differentiating CGS 8216 from Flumazenil, FG 7142, DMCM, and CGS 9896


Subnanomolar Binding Affinity and Distinct GABA Modulation Differentiate CGS 8216 from Flumazenil

CGS 8216 binds to the benzodiazepine receptor with a Kd of 0.044 nM at 0°C, as determined by saturation binding studies using [³H]-CGS 8216 in rat forebrain membranes, demonstrating high affinity comparable to classical benzodiazepines [1]. In contrast to the pure antagonist flumazenil, CGS 8216 exhibits a unique functional profile: GABA (100 μM) does not stimulate [³H]-CGS 8216 binding, whereas it enhances [³H]-flunitrazepam binding, indicating that CGS 8216 lacks positive allosteric coupling to GABA [1]. This distinguishes it from flumazenil, which typically exhibits neutral antagonism without intrinsic inverse agonist activity [2].

Receptor Binding GABA-A Receptor Radioligand Binding

Slower Onset of Analgesia and Differential Reversal Profile Distinguishes CGS 8216 from β-Carboline Inverse Agonists FG 7142 and DMCM

In the mouse tail-flick assay, CGS 8216 (10-20 mg/kg, IP) induces significant analgesia, an effect also produced by the β-carboline inverse agonists FG 7142 (5-20 mg/kg) and DMCM (1-2 mg/kg) [1]. However, time-course analyses reveal that the onset of CGS 8216 analgesia is significantly slower than that of FG 7142 and DMCM, though all three compounds yield long-lasting elevations in tail-flick latencies [1]. Furthermore, the analgesic effect of CGS 8216 is reversed by the benzodiazepine antagonist Ro 15-1788 but is unaffected by the benzodiazepine agonist chlordiazepoxide, contrasting with FG 7142 and DMCM, whose analgesia is reversed by both Ro 15-1788 and chlordiazepoxide [1].

Analgesia Tail-Flick Assay Inverse Agonism

Prolonged Suppression of Ethanol-Maintained Responding Relative to Flumazenil in Ethanol-Preferring Rats

In ethanol-preferring rats responding for 10% ethanol (v/v) under a concurrent fixed-ratio schedule, CGS 8216 (1-20 mg/kg, IP) reduces responding maintained by ethanol by 44% to 73% on day 1, with continued suppression of up to 62% at 24 hours post-administration for doses ≥20 mg/kg [1]. In contrast, the reference antagonist flumazenil (40 mg/kg, IP) produces only a non-significant 36% reduction in ethanol-maintained responding on day 1, with no effects observed at 24 hours [1]. Oral CGS 8216 (5-30 mg/kg) reduces ethanol responding by up to 54% to 84% of controls, while oral flumazenil is without effect [1].

Ethanol Consumption Behavioral Pharmacology Alcohol Use Disorder

Metabolic Fate Divergence: Markedly Higher Metabolite-to-Parent Ratio in Humans Relative to Rats

CGS 8216 undergoes metabolic conversion to its hydroxy metabolite CGS 11,361 in both rats and humans, but the metabolite/parent drug ratio differs dramatically between species. In humans, the ratio is 2.5, whereas in rats it is only 0.1 [1]. This 25-fold difference indicates that human metabolism generates substantially higher circulating levels of the hydroxy metabolite relative to the parent compound compared to the rat [1]. Additionally, plasma levels of CGS 8216 are undetectable 24 hours after a single 10 mg/kg intraperitoneal dose in rats, though repeated dosing (five once-daily injections) yields plasma concentrations approximately four-fold higher 30 minutes after the final injection relative to a single dose [2].

Pharmacokinetics Drug Metabolism Species Differences

Subtype-Selective Inverse Agonism at GABAA Receptors Differentiates CGS 8216 from FG 7142 and DMCM

Using two-electrode voltage-clamp recording in Xenopus oocytes expressing recombinant GABAA receptor subunit combinations, CGS 8216 exhibits significantly greater inhibition of GABA currents in α1β1γ2, α1β2γ2, α1β3γ2, and α3β1γ2 subunit combinations compared to other combinations (p < 0.022) [1]. DMCM also shows subunit-selective inhibition (p < 0.035), whereas FG 7142 does not display significant subtype selectivity (p > 0.075) [1]. This demonstrates that CGS 8216 exerts its inverse agonist activity with a distinct receptor subtype fingerprint, differentiating it from both the selective inverse agonist DMCM and the non-selective FG 7142.

GABAA Receptor Subtypes Electrophysiology Subunit Selectivity

Functional Distinction from CGS 9896 in Anxiolytic and Antagonist Profiles

CGS 8216 and CGS 9896 are structurally related pyrazoloquinolinones with divergent pharmacological profiles. CGS 8216 is characterized as a benzodiazepine antagonist/inverse agonist that reverses the effects of diazepam and acts as a proconvulsant [1]. In contrast, CGS 9896, while also a potent benzodiazepine antagonist, additionally exhibits an anxiolytic profile [1]. In a study assessing anxiogenic effects, CGS 8216 and CGS 9896 were compared in the pentylenetetrazol (PTZ) discrimination model of anxiety; CGS 8216 generalized to the PTZ cue, indicating anxiogenic potential, whereas CGS 9896 did not [2]. This functional divergence within the same chemical series highlights that minor structural modifications yield opposing behavioral outcomes.

Anxiolytic Benzodiazepine Antagonist Pyrazoloquinolinone

Optimal Use Cases for CGS 8216 in Preclinical Research and Drug Discovery


Investigating the Role of Endogenous Benzodiazepine Ligands in Stress and Anxiety

CGS 8216's partial inverse agonist activity and its ability to reverse the anticonvulsant effects of loreclezole, where flumazenil fails, make it a superior tool for probing the functional consequences of endogenous benzodiazepine receptor tone [1]. Its anxiogenic-like effects in behavioral models, combined with its distinct receptor subtype selectivity (preferentially inhibiting α1β1γ2, α1β2γ2, α1β3γ2, and α3β1γ2 combinations), allow researchers to dissect the contribution of specific GABAA receptor subtypes to stress-induced neuroendocrine responses and anxiety-related behaviors [2].

Pharmacological Dissection of Ethanol-Seeking Behavior and Alcohol Use Disorder Mechanisms

Given its pronounced and sustained suppression of ethanol-maintained responding in ethanol-preferring rats (44-73% reduction acutely, with up to 62% suppression persisting 24 hours post-dose), CGS 8216 is a uniquely valuable compound for studying the role of benzodiazepine receptors in alcohol reinforcement [3]. Its oral efficacy and prolonged duration of action, which contrast sharply with the transient and non-significant effects of flumazenil, enable chronic dosing paradigms and investigations into the neuroadaptations underlying alcohol dependence [3].

Studying Species-Specific Drug Metabolism and Pharmacokinetic Modeling

The 25-fold higher metabolite/parent drug ratio of CGS 11,361 to CGS 8216 in humans relative to rats provides a well-defined experimental system for investigating species differences in pyrazoloquinolinone metabolism [4]. Researchers can leverage this compound to validate in vitro-in vivo extrapolation models, assess the pharmacological activity of the hydroxy metabolite CGS 11,361, and refine translational pharmacokinetic/pharmacodynamic predictions for benzodiazepine receptor ligands. The undetectable brain levels of CGS 8216 despite peripheral administration further highlight its utility in studying peripheral versus central benzodiazepine receptor effects [5].

Probing GABAA Receptor Subtype Pharmacology via Subunit-Selective Inverse Agonism

CGS 8216's statistically significant, subunit-selective inverse agonism (p < 0.022 for preferential inhibition of α1β1γ2, α1β2γ2, α1β3γ2, and α3β1γ2 combinations) makes it an indispensable tool for electrophysiological and molecular pharmacology studies aimed at mapping the functional roles of specific GABAA receptor subtypes [2]. Unlike FG 7142, which lacks subtype selectivity, CGS 8216 enables targeted modulation of defined receptor populations, facilitating the identification of subunit combinations involved in cognition, seizure susceptibility, and anxiety [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGS 8216

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.